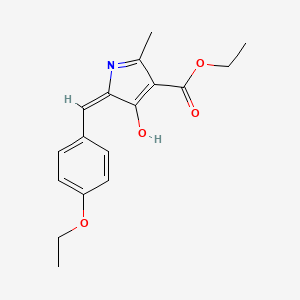![molecular formula C16H16BrClN2O3S B5970292 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
Mechanism of Action
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 works by inhibiting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. It targets both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune system and enhance the anti-tumor activity of immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 for lab experiments is its specificity for the targets it inhibits, which allows for more precise and reliable results. However, its potency and effectiveness can vary depending on the type of cancer and the specific mutations present in the tumor cells. Additionally, the compound has a relatively short half-life in the body, which can limit its effectiveness in some cases.
Future Directions
There are several potential future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006, including the development of more potent and selective inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its effectiveness. Additionally, there is ongoing research on the use of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 in other diseases, such as fibrotic disorders and autoimmune diseases.
Synthesis Methods
The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 involves several steps, including the reaction of 2-chlorobenzylamine with N-methylglycine, followed by the addition of 4-bromobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to yield the final compound.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promising results in the treatment of other types of cancer, such as melanoma and non-small cell lung cancer.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-20(24(22,23)14-8-6-13(17)7-9-14)11-16(21)19-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEDAYOSZHFTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)

![7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)

![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)